Tryptophan, N-acetyl-5-methoxy-

Vue d'ensemble

Description

Tryptophan, N-acetyl-5-methoxy- is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tryptophan, N-acetyl-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tryptophan, N-acetyl-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of Tryptophan, N-acetyl-5-methoxy- are melatonin receptors (MT1 and MT2) and serotonin receptors . These receptors play a crucial role in various physiological processes, including circadian regulation, antioxidant activity, and anti-cancer properties .

Mode of Action

Tryptophan, N-acetyl-5-methoxy- interacts with its targets, leading to a series of changes. For instance, it stimulates apoptosis, regulates paro-survival signals, hinders angiogenesis, and alters epigenetics in various oncological cells . It also blocks p38 MAPK and NF-κB activation, thereby attenuating the phenotypic switch of smooth muscle cells .

Biochemical Pathways

Tryptophan, N-acetyl-5-methoxy- is synthesized mainly from the metabolism of tryptophan via serotonin in the pineal gland . It plays a role in many physiological events, such as synchronizing circadian rhythms, reproduction, and preserving the integrity of the gastrointestinal system . It also maintains ROS levels through chemical interaction with ROS and activation of SOD, POD, APX, CAT, and GPX, leading to ROS detoxification .

Pharmacokinetics

It is known that due to its hydrophobicity, it can cross membranes by passive diffusion . This allows it to be evenly distributed to all biological tissues and fluids by crossing the blood-brain barrier .

Result of Action

The molecular and cellular effects of Tryptophan, N-acetyl-5-methoxy- are diverse. It has antioxidant, anti-ageing, immunomodulation, and anticancer properties . It also preserves SRF and MRTFA, thereby attenuating the phenotypic switch of smooth muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tryptophan, N-acetyl-5-methoxy-. For instance, abiotic stress induces its synthesis, helping plants thrive under stress conditions . It is also considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen and oxygen species .

Analyse Biochimique

Biochemical Properties

Tryptophan, N-acetyl-5-methoxy- interacts with several enzymes, proteins, and other biomolecules. It is primarily involved in the biosynthesis of melatonin, a process governed by key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . These interactions are crucial for the conversion of tryptophan into melatonin .

Cellular Effects

Tryptophan, N-acetyl-5-methoxy- influences various cellular processes. As a precursor in the synthesis of melatonin, it plays a role in synchronizing circadian rhythms, reproduction, and other physiological events . It also contributes to the regulation of immune function and restoration of tissue homeostasis .

Molecular Mechanism

The molecular mechanism of Tryptophan, N-acetyl-5-methoxy- involves its conversion into melatonin. This process begins with the conversion of tryptophan into 5-hydroxytryptophan, which is then converted into serotonin. Serotonin is subsequently converted into N-acetylserotonin, which is finally methylated to form melatonin .

Temporal Effects in Laboratory Settings

The effects of Tryptophan, N-acetyl-5-methoxy- over time in laboratory settings are largely related to its role in the synthesis of melatonin. The production of melatonin can be influenced by various factors, including light exposure and oxidative stress .

Metabolic Pathways

Tryptophan, N-acetyl-5-methoxy- is involved in the metabolic pathway leading to the synthesis of melatonin. This pathway involves the sequential action of several enzymes, including TDC, SNAT, T5H, and ASMT .

Subcellular Localization

Given its role in melatonin synthesis, it is likely to be localized in the cytoplasm where the enzymes involved in this process are found .

Activité Biologique

Tryptophan, N-acetyl-5-methoxy-, commonly known as melatonin, is a bioactive compound derived from the essential amino acid tryptophan. It plays significant roles in various biological processes, including sleep regulation, antioxidant defense, and modulation of immune responses. This article explores its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.

Target Receptors

Tryptophan, N-acetyl-5-methoxy- primarily targets melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7) in the body. These interactions lead to various physiological changes that impact circadian rhythms, mood regulation, and cellular processes such as apoptosis and angiogenesis.

Mode of Action

The compound induces apoptosis in cancer cells and regulates pro-survival signals. It also hinders angiogenesis and influences epigenetic modifications in oncological contexts. Melatonin's role as a full agonist at serotonin receptors further contributes to its diverse biological effects.

Biochemical Pathways

Tryptophan, N-acetyl-5-methoxy- is synthesized through a series of enzymatic reactions starting from tryptophan:

- Tryptophan Hydroxylation : Catalyzed by tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP).

- Decarboxylation : Aromatic L-amino acid decarboxylase converts 5-HTP to serotonin.

- N-acetylation : Serotonin is converted to N-acetylserotonin by serotonin N-acetyltransferase.

- Methylation : Finally, N-acetylserotonin is methylated to produce melatonin via hydroxyindole O-methyltransferase .

Pharmacokinetics

Due to its lipophilicity and small molecular size, Tryptophan, N-acetyl-5-methoxy- can easily cross biological membranes and the blood-brain barrier. Its absorption, distribution, metabolism, and excretion (ADME) properties facilitate widespread distribution in body tissues.

Antioxidant Properties

Tryptophan, N-acetyl-5-methoxy- exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Immunomodulation

Research indicates that melatonin modulates immune responses by influencing the production of cytokines and regulating the activity of immune cells such as T cells and macrophages. It has been shown to have anti-inflammatory effects through the activation of indoleamine 2,3-dioxygenase (IDO), which can lead to immunosuppression under certain conditions .

Circadian Rhythm Regulation

Melatonin is well-known for its role in regulating circadian rhythms. It helps synchronize the sleep-wake cycle by signaling through melatonin receptors located in the suprachiasmatic nucleus of the hypothalamus.

Protective Effects Against Chemotherapy-Induced Toxicity

A study investigated the protective effects of melatonin against testicular toxicity induced by taxol (TXL) in rats. The results showed that melatonin administration significantly mitigated histopathological alterations caused by TXL treatment. Specifically, it reduced apoptosis markers (Bcl-2, P53) and improved testicular morphology compared to untreated controls .

| Treatment Group | Tunica Albuginea Thickness | Tubule Diameter | Germinal Epithelial Height |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| TXL | Increased | Decreased | Decreased |

| MLT | Normal | Normal | Normal |

| MLT + TXL | Decreased | Increased | Increased |

Applications De Recherche Scientifique

Overview

Tryptophan, N-acetyl-5-methoxy- is synthesized from the essential amino acid tryptophan through a series of enzymatic reactions leading to serotonin and ultimately melatonin. Its chemical structure is represented by the formula with a molecular weight of approximately 276.29 g/mol. The compound acts primarily on melatonin receptors (MT1 and MT2), influencing numerous biological functions including sleep regulation and antioxidant activity.

Circadian Rhythm Regulation

Melatonin plays a crucial role in regulating circadian rhythms by interacting with the suprachiasmatic nucleus in the brain. This interaction helps synchronize biological processes with the day-night cycle. Research indicates that melatonin administration can improve sleep quality and alleviate sleep disorders, making it a subject of interest in sleep medicine.

| Study | Findings |

|---|---|

| Reiter et al. (2020) | Melatonin supplementation improved sleep latency and quality in insomniac patients. |

| Zisapel (2001) | Melatonin's role in adjusting circadian rhythms was highlighted in shift workers. |

Antioxidant Properties

Tryptophan, N-acetyl-5-methoxy- exhibits significant antioxidant properties, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This function is critical in protecting cells from oxidative stress-related damage.

| Mechanism | Effect |

|---|---|

| ROS Scavenging | Reduces oxidative damage in various cell types |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines |

Oncological Applications

Research has demonstrated that melatonin has oncostatic effects, meaning it can inhibit tumor growth and promote apoptosis in cancer cells. For instance, studies have shown that melatonin can enhance the efficacy of chemotherapeutic agents while reducing their side effects.

Case Study: Protective Effects Against Chemotoxicity

A notable study investigated the protective effects of melatonin against taxol-induced testicular toxicity in rats. Key findings included:

- Histological Changes : Co-treatment with melatonin reduced histological damage caused by taxol.

- Immunohistochemistry : Melatonin decreased apoptotic markers (P53 and caspase-3) while increasing Bcl-2 expression, indicating its protective role against apoptosis in testicular cells .

Neuropharmacology

Tryptophan, N-acetyl-5-methoxy- has been implicated in neuropharmacological research due to its interactions with serotonin receptors. It can influence mood regulation and may have therapeutic potential for conditions such as depression and anxiety.

Pharmacokinetics

The pharmacokinetics of Tryptophan, N-acetyl-5-methoxy- reveal its ability to cross biological membranes due to its small molecular size and lipophilicity. This property allows it to penetrate the blood-brain barrier effectively, facilitating its action within the central nervous system.

Absorption and Distribution

The absorption of melatonin occurs rapidly after oral administration, with peak plasma levels typically reached within 30 minutes to 2 hours. Its distribution is widespread across various tissues due to its lipophilic nature.

Propriétés

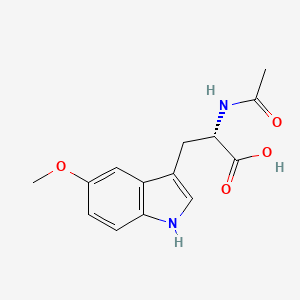

IUPAC Name |

(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODSTPSSWJSBC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195755 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43167-40-4 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.